2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-(4-cyclopropyl-6-oxopyrimidin-1-yl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O4/c1-24-14-18-11(19-15(20-14)25-2)6-16-12(22)7-21-8-17-10(5-13(21)23)9-3-4-9/h5,8-9H,3-4,6-7H2,1-2H3,(H,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYFPTSXAGRWKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)CN2C=NC(=CC2=O)C3CC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide involves multiple steps, typically starting with the preparation of the pyrimidine and triazine intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine or triazine rings are replaced by other nucleophiles. Common reagents and conditions for these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to drive the reactions to completion
Scientific Research Applications
Synthesis Approaches
Several synthetic methodologies can be employed to produce this compound, including:
- Multi-step Synthesis : Involves the construction of the pyrimidine and triazine moieties through various organic reactions such as cyclization and acylation.
- One-Pot Reactions : Streamlining the synthesis process by combining multiple reaction steps into a single reaction vessel.
Biological Applications
The potential applications of this compound span various areas of medicinal chemistry:
Anticancer Activity
Research indicates that compounds similar to 2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide may exhibit significant anticancer properties. For instance, the structural components may allow for interaction with protein kinases involved in cell proliferation pathways. High-throughput screening methods could assess its efficacy against specific cancer cell lines.
Inhibition of Myeloperoxidase (MPO)
Myeloperoxidase is implicated in various inflammatory disorders. Research on related compounds has shown that they can act as selective inhibitors of MPO. Given the structural similarities, it is plausible that this compound could also inhibit MPO activity, offering therapeutic potential for conditions like cardiovascular diseases and autoimmune disorders .
Antimicrobial Properties
The unique heterocyclic structure may also provide antimicrobial activity. Compounds with similar frameworks have been investigated for their ability to combat bacterial infections by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Case Studies
Case studies involving similar compounds provide insights into the therapeutic potential of this compound:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine and triazine rings can form hydrogen bonds and other interactions with target molecules, leading to inhibition or activation of biological pathways. These interactions can be studied using computational modeling and experimental techniques to elucidate the precise molecular mechanisms involved .
Comparison with Similar Compounds
Heterocyclic Core Variations
- Pyrimidine vs. Pyridazine : The target compound employs a pyrimidine ring, whereas analogues in and use pyridazine cores. Pyridazines exhibit distinct electronic properties due to the adjacent nitrogen atoms, which may influence binding affinity and metabolic stability compared to pyrimidines .
- Triazine vs. Triazole: The 4,6-dimethoxy-1,3,5-triazine in the target compound contrasts with triazole-based structures ().
Substituent Effects
- Cyclopropyl Group: Present in both the target compound and ’s analogue, this group is known to improve metabolic stability by resisting oxidative degradation .
- Methoxy vs. Chloro/Hydrophobic Groups: The dimethoxy-triazine in the target compound likely increases hydrophilicity compared to the dichlorophenoxy () or benzyl () substituents, which are more lipophilic. This difference could impact membrane permeability and bioavailability .
Molecular Weight and Complexity
- The target compound (inferred ~434.4 g/mol) is mid-range in size compared to ’s bulky diphenylhexane derivative (676.8 g/mol) and ’s triazole-sulfanyl analogue (490.6 g/mol). Smaller molecules like the thioether-linked compound in (328.4 g/mol) may exhibit better pharmacokinetic profiles but reduced target specificity .
Biological Activity
The compound 2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide (CAS Number: 2329416-08-0) is a synthetic derivative of pyrimidine and triazine that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃N₅O₃ |
| Molecular Weight | 275.26 g/mol |
| CAS Number | 2329416-08-0 |
Research indicates that compounds similar to this compound may exert their biological effects through the inhibition of specific enzymes or pathways involved in disease processes. For instance:
- Inhibition of Myeloperoxidase (MPO) : Similar pyrimidine derivatives have been shown to inhibit MPO activity, which is implicated in various inflammatory and autoimmune disorders . Such inhibition suggests a potential therapeutic role in conditions like cardiovascular diseases and neurodegenerative disorders.
- Mechanism-Based Inactivation : The compound may operate through a covalent modification of the target enzyme, leading to irreversible inhibition. This mechanism is crucial for developing long-lasting therapeutic agents .
Antimicrobial Activity
Initial studies on related compounds have demonstrated significant antimicrobial properties. For instance, derivatives with similar structures have shown efficacy against various bacterial strains by disrupting their metabolic processes.
Anticancer Potential
Preliminary investigations into the anticancer properties of pyrimidine derivatives suggest that they may induce apoptosis in cancer cells through the activation of caspase pathways. This effect has been observed in several cancer models .
Case Studies
- Preclinical Evaluation : A study involving a closely related compound demonstrated robust inhibition of MPO activity in vivo when administered to lipopolysaccharide-treated cynomolgus monkeys. This finding supports the hypothesis that similar compounds could be effective in managing inflammatory responses in clinical settings .
- Anticonvulsant Activity : Research on related amides showed promising results in seizure models, indicating that these compounds might also possess neuroprotective properties . The efficacy was measured using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
